molecular formula C10H12N4O2 B2538611 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine CAS No. 842964-18-5

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

Cat. No.: B2538611
CAS No.: 842964-18-5
M. Wt: 220.232
InChI Key: LWCSTSZSZFUHAT-UHFFFAOYSA-N
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Description

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a novel small molecule that has garnered significant interest in the scientific community. This compound is derived from benzodiazepines, a well-known class of medications used to treat anxiety, insomnia, and various neurological conditions . It has shown potential in various research applications, particularly in the field of Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxadiazole core.

    Substitution: Nucleophilic substitution reactions are common, particularly for introducing different substituents on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used, depending on the desired substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine has several scientific research applications, including:

Mechanism of Action

This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP) and tau protein, both of which are implicated in Alzheimer’s disease . By inhibiting AEP, the compound reduces the production of amyloid-beta peptides and tau fragments, thereby mitigating the pathological processes associated with Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its high specificity and potency as an AEP inhibitor. This specificity makes it a valuable tool for studying the role of AEP in Alzheimer’s disease and potentially developing targeted therapies.

Properties

IUPAC Name

4-morpholin-4-yl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-7-1-2-8(10-9(7)12-16-13-10)14-3-5-15-6-4-14/h1-2H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSTSZSZFUHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842964-18-5
Record name 7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
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